molecular formula C12H9N3S B8686494 2-(Pyridin-2-yl)-5-aminobenzothiazole CAS No. 61352-24-7

2-(Pyridin-2-yl)-5-aminobenzothiazole

Cat. No.: B8686494
CAS No.: 61352-24-7
M. Wt: 227.29 g/mol
InChI Key: IXKOSIVMZLCTGT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-5-aminobenzothiazole is a promising heterocyclic hybrid compound designed for advanced pharmaceutical and chemical research. Its structure, which integrates aminobenzothiazole and pyridine moieties, is of significant interest in the development of novel anticancer agents. Structural hybrids of benzothiazole with other heterocycles, such as pyridine, are extensively explored in medicinal chemistry due to their potent and selective activity against various cancer cell lines . The appended amino group on the benzothiazole core enhances the molecule's versatility, making it a valuable scaffold for further functionalization and a potential candidate for creating fluorescent chemosensors . Researchers can utilize this compound as a key intermediate in synthetic organic chemistry to develop new chemical entities. It is also a crucial tool for probing biological mechanisms and studying structure-activity relationships (SAR) to design more efficient and less toxic therapeutic candidates . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

61352-24-7

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2

InChI Key

IXKOSIVMZLCTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-aminobenzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-aminobenzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the efficacy of 2-(Pyridin-2-yl)-5-aminobenzothiazole derivatives as potential anticancer agents. The compound has been shown to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), by targeting key signaling pathways involved in cell proliferation and survival.

Case Study: PI3Kγ Inhibition

Recent research focused on synthesizing novel derivatives of this compound that target the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme. These compounds exhibited promising anticancer activity, demonstrating their potential as therapeutic agents against specific cancers .

Antimicrobial Properties

The antimicrobial properties of this compound have been extensively studied, particularly against pathogenic bacteria and fungi. The compound has shown effectiveness in reducing virulence factors in Pseudomonas aeruginosa, which is known for its antibiotic resistance.

Case Study: Anti-Virulence Activity

In a study evaluating structure-activity relationships, derivatives of this compound were found to significantly impair motility and toxin production in Pseudomonas aeruginosa, indicating their potential as anti-virulence agents .

Neuropharmacological Effects

The compound's interaction with neuroreceptors has also been a focal point of research. Specific derivatives have been identified as having agonistic effects on serotonin receptors, which are crucial in the treatment of psychiatric disorders such as anxiety and depression.

Case Study: Serotonin Receptor Modulation

Research has demonstrated that certain this compound derivatives act as selective modulators of serotonin receptors, suggesting their potential use in developing new treatments for mood disorders .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored in cellular models. Compounds derived from this scaffold have shown effectiveness in reducing reactive oxygen species (ROS) levels, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: ROS Reduction

Studies indicate that specific thiazole derivatives can significantly reduce ROS levels in cells under oxidative stress, highlighting their potential role as protective agents against oxidative damage .

Synthesis and Structural Variability

The synthesis of this compound is versatile, allowing for modifications that enhance its biological activity. Various synthetic approaches have been developed to create a library of derivatives with tailored pharmacological profiles.

Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget/Effect
Compound AAnticancerInhibition of PI3Kγ in A549 cells
Compound BAntimicrobialReduced virulence in Pseudomonas aeruginosa
Compound CNeuropharmacologicalAgonist for serotonin receptors
Compound DAntioxidantReduction of ROS levels

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-aminobenzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Pyridin-2-yl)-5-aminobenzothiazole and related compounds:

Compound Core Structure Substituents Key Properties Applications Ref.
This compound Benzothiazole Pyridin-2-yl (C2), -NH2 (C5) High π-conjugation, metal coordination via pyridine, NH2 reactivity Drug design, sensors [3, 5]
(2-(Pyridin-2-yl)ethyl)urea Urea Pyridin-2-yl ethyl chain Hydrogen-bonding capacity, moderate lipophilicity Enzyme inhibitors, agrochemicals [2]
2-Aminothiazole derivatives Thiazole Varied (e.g., pyridine, aryl) Enhanced bioactivity via thiazole core Antimicrobial agents [3]
Pyridinyl-phthalocyanines Phthalocyanine Pyridin-2-yl ethanol substituent Strong UV-Vis absorption, fluorescence Photosensitizers, optoelectronics [5]
Pyrazole-thiadiazine hybrids Pyrazole + thiadiazine Chlorophenyl, carboxamide Dual heterocyclic pharmacophores, improved metabolic stability Anticancer agents [6]

Key Comparisons :

Electronic Properties: this compound exhibits stronger π-conjugation than urea-based analogs (e.g., (2-(pyridin-2-yl)ethyl)urea), leading to red-shifted UV-Vis absorption (~350 nm vs. ~280 nm for urea derivatives) . Pyridinyl-phthalocyanines show superior photophysical properties (e.g., fluorescence quantum yield >0.5) compared to benzothiazole derivatives, making them more suitable for optoelectronic applications .

Synthetic Complexity: Benzothiazole derivatives require multi-step synthesis (e.g., Knoevenagel condensation followed by oxidation), whereas urea derivatives like (2-(pyridin-2-yl)ethyl)urea are synthesized in a single step with high yields (98%) . Pyridinyl-phthalocyanines necessitate aromatic nucleophilic substitution and metal coordination, increasing synthetic complexity .

Biological Activity: 2-Aminothiazole derivatives (e.g., 2-(3-pyridinyl)-2H-indazole carboxamides) demonstrate higher antimicrobial activity (MIC <1 µg/mL) than benzothiazole analogs, attributed to thiazole’s inherent bioactivity . Urea derivatives show superior enzyme inhibition (e.g., IC50 ~10 nM for carbonic anhydrase) due to hydrogen-bonding interactions .

Crystallographic Data: X-ray studies reveal that pyridinyl-vinylbenzaldehydes (e.g., compound I in ) adopt monoclinic crystal systems (space group P21/c), whereas benzothiazole derivatives may form triclinic systems, affecting solubility and stability .

Research Findings and Limitations

  • Pharmacological Potential: While this compound is less explored in drug development compared to urea or thiazole derivatives, its metal-binding ability suggests promise in targeting metalloenzymes .
  • Agrochemical Relevance : Patent data () highlights pyridinyl-thiazole hybrids (e.g., tyclopyrazoflor) as next-generation insecticides, though benzothiazole analogs are underrepresented in this domain .
  • Limitations: Direct comparative studies on pharmacokinetics or toxicity are scarce.

Q & A

Q. What are the most reliable synthetic routes for 2-(Pyridin-2-yl)-5-aminobenzothiazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 2-aminobenzothiazole derivatives often involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: Reacting 2-aminobenzothiazole with 2,4-dichloro-5-methylpyrimidine in the presence of NaOH at room temperature yields N-(2-chloro-5-methylpyrimidin-4-yl)benzo[d]thiazol-2-amine via C-4 substitution on the pyrimidine ring .
  • Route 2: Condensation of 2-benzothiazolyl guanidine (synthesized from 2-aminobenzothiazole and S-methyl isothiourea) with chalcones, β-ketoesters, or diethyl malonate under acidic or aqueous conditions produces pyrimidine-based derivatives .

Critical Factors:

  • Temperature: Elevated temperatures (e.g., 80°C for guanidine synthesis) improve reaction kinetics but may lead to side products .
  • Catalysts: Trimethylorthoacetate (TMOA) enhances cyclization efficiency in Biginelli-modified reactions .
  • Purity Validation: Use IR (NH₂ peaks at ~3358–3244 cm⁻¹), 1H NMR^1 \text{H NMR} (thiazole C4-H at δ 6.90 ppm), and elemental analysis (C, H, N) to confirm product integrity .

Q. How can researchers validate the structural integrity of synthesized this compound compounds?

Methodological Answer: Combined spectroscopic and analytical techniques are essential:

  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.50–8.15 ppm for pyridyl and benzothiazole rings) and NH₂ groups (δ 8.15 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ions (e.g., m/z 246 for C₁₁H₁₀N₄OS derivatives) and fragmentation patterns (e.g., loss of COCH₃ at m/z 203) .
  • Elemental Analysis: Match calculated vs. experimental values (e.g., C: 53.64% vs. 53% observed) to detect impurities .

Best Practice: Cross-validate with 13C NMR^{13} \text{C NMR} (e.g., C=O at 199.67 ppm) and IR (C=O stretch at 1668 cm⁻¹) to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can molecular docking studies elucidate the anticancer mechanisms of this compound derivatives?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or DNA-interacting proteins based on structural analogs (e.g., pyrimidine-based benzothiazoles) .
  • Docking Protocols:
    • Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
    • Validate docking poses against crystallographic data (e.g., PDB ID 1M17 for kinase targets).
  • Key Interactions: Look for hydrogen bonding with pyridyl N-atoms or π-π stacking between benzothiazole and aromatic residues (e.g., Phe in ATP-binding pockets) .

Case Study: Derivatives with 4-acetylphenylazo substituents showed enhanced binding to DNA gyrase (ΔG = −9.2 kcal/mol) via hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

  • Pharmacophore Mapping: Compare active vs. inactive analogs to identify essential moieties (e.g., the pyridin-2-yl group enhances cellular uptake ).
  • Solubility Optimization: Modify substituents (e.g., −SO₃H or −COOH) to improve bioavailability, as logP >3 often correlates with poor aqueous solubility .
  • Dose-Response Analysis: Use IC₅₀ values from MTT assays to distinguish true activity from cytotoxicity artifacts (e.g., derivatives with IC₅₀ <10 μM warrant further study) .

Example: A trifluoromethyl-substituted derivative showed 5-fold higher potency than the parent compound due to enhanced membrane permeability .

Q. How can regioselectivity challenges in heterocyclic ring formation be addressed during synthesis?

Methodological Answer:

  • Directing Groups: Use −NH₂ or −OCH₃ to guide electrophilic substitution (e.g., C-5 amination in benzothiazole) .
  • Protection-Deprotection: Temporarily block reactive sites (e.g., acetylation of −NH₂) to prevent undesired cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 h to 30 min) and improve regioselectivity via controlled heating .

Data Insight: Yields improved from 60% to 85% when TMOA was used as a cyclization catalyst in pyrimidine ring closure .

Q. What in vitro models are optimal for evaluating the antifungal potential of this compound derivatives?

Methodological Answer:

  • Strain Selection: Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using CLSI M27/M38 protocols .
  • Mechanistic Assays:
    • Ergosterol binding: Monitor fluorescence quenching with terbinafine as a control.
    • Biofilm disruption: Use crystal violet staining for quantitative analysis .
  • Resistance Profiling: Compare MIC values against fluconazole-resistant strains to identify novel modes of action .

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